A Comprehensive Technical Guide to the Chemical Properties of 4-Fluorobenzenesulphonic Acid
A Comprehensive Technical Guide to the Chemical Properties of 4-Fluorobenzenesulphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties of 4-Fluorobenzenesulphonic acid (4-FBSA). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for the determination of these properties, and includes visualizations to illustrate fundamental concepts.
Core Chemical and Physical Properties
4-Fluorobenzenesulphonic acid is a colorless solid organic compound.[1] It is recognized for its strong acidic nature and its role as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and dye industries.[1]
Physical and Chemical Property Data
The following table summarizes the key physical and chemical properties of 4-Fluorobenzenesulphonic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅FO₃S | [1][2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Melting Point | 87 °C | [1] |
| Water Solubility | 434.9 g/L at 21.3 °C | ECHEMI |
| Density | 1.513 g/cm³ | [1] |
| pKa | Sulfonic acids are very strong acids, with a pKa of approximately -7. | [3] |
| XLogP3 | 0.8 | [2] |
| Topological Polar Surface Area | 62.8 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
Acidity and Reactivity
4-Fluorobenzenesulphonic acid is a strong acid, a characteristic property of sulfonic acids.[1][3] This is due to the high stability of the resulting sulfonate anion, which is stabilized by resonance.
Dissociation in Water
As a strong acid, 4-Fluorobenzenesulphonic acid fully dissociates in water to yield a hydronium ion (H₃O⁺) and the 4-fluorobenzenesulphonate anion.
Caption: Dissociation of 4-Fluorobenzenesulphonic acid in water.
Reactivity
4-Fluorobenzenesulphonic acid is a versatile reactant in organic synthesis. It is notably used in the synthesis of HCV inhibitors that have a thiazolone scaffold.[4] The sulfonic acid group can be involved in various reactions, and the fluorinated benzene ring can undergo further substitution reactions. The sulfonation of fluorobenzene, which is the reverse reaction of the desulfonation of 4-fluorobenzenesulphonic acid, is an electrophilic aromatic substitution. The fluorine atom is an ortho, para-director, leading to the formation of 2-fluorobenzenesulphonic acid and 4-fluorobenzenesulphonic acid.
Experimental Protocols
This section outlines the general methodologies for determining the key chemical properties of 4-Fluorobenzenesulphonic acid.
Determination of pKa
Due to its strong acidity, the pKa of 4-Fluorobenzenesulphonic acid is challenging to determine by direct titration in aqueous solutions. A common approach for strong acids is through voltammetric methods in non-aqueous solvents.
Protocol: Voltammetric pKa Determination in Acetonitrile
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Preparation of Solutions:
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Prepare a stock solution of a suitable quinone (e.g., Vitamin K3) in acetonitrile.
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Prepare a series of solutions of 4-Fluorobenzenesulphonic acid in acetonitrile at different concentrations.
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Prepare solutions of reference acids with known pKa values in acetonitrile.
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Electrochemical Measurement:
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Perform cyclic voltammetry on the quinone solution in the absence and presence of the acid.
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The addition of the acid will cause the appearance of a prepeak at a more positive potential than the original reduction peak of the quinone.
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Data Analysis:
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Measure the potential of the prepeak for each concentration of 4-Fluorobenzenesulphonic acid and the reference acids.
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A calibration curve is constructed by plotting the prepeak potential against the known pKa values of the reference acids.
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The pKa of 4-Fluorobenzenesulphonic acid can then be determined from its measured prepeak potential using the calibration curve.
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Determination of Solubility
The solubility of aromatic sulfonic acids can be determined using a dynamic or static method.
Protocol: Dynamic Method for Solubility Determination
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Sample Preparation: A suspension of a known amount of 4-Fluorobenzenesulphonic acid in a known volume of the solvent (e.g., water) is prepared in a thermostated vessel equipped with a stirrer.
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Equilibration: The suspension is stirred at a constant temperature until equilibrium is reached.
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Analysis: The concentration of the dissolved solid in the liquid phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Temperature Variation: The experiment is repeated at different temperatures to determine the temperature dependence of the solubility.
Spectroscopic Analysis
FT-IR Spectroscopy Protocol:
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Sample Preparation: A small amount of solid 4-Fluorobenzenesulphonic acid is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The FT-IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).
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Spectral Interpretation: The characteristic absorption bands are identified. For 4-Fluorobenzenesulphonic acid, one would expect to see strong bands corresponding to the S=O stretching of the sulfonic acid group, the O-H stretching of the acid, and bands associated with the fluorinated benzene ring.
¹H and ¹³C NMR Spectroscopy Protocol:
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Sample Preparation: A solution of 4-Fluorobenzenesulphonic acid is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
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Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
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Spectral Interpretation:
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In the ¹H NMR spectrum, the chemical shifts, integration, and splitting patterns of the aromatic protons are analyzed to confirm the substitution pattern of the benzene ring. The acidic proton of the sulfonic acid group may be observable depending on the solvent and concentration.
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In the ¹³C NMR spectrum, the number of signals and their chemical shifts provide information about the carbon skeleton of the molecule. The carbon atoms attached to the fluorine and the sulfonic acid group will show characteristic chemical shifts and coupling constants.
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Synthesis and Analysis Workflow
A typical workflow for the synthesis and analysis of 4-Fluorobenzenesulphonic acid involves the sulfonation of fluorobenzene followed by purification and characterization.
Caption: General workflow for the synthesis and analysis of 4-Fluorobenzenesulphonic acid.
